molecular formula C9H11BrN2O B1445041 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine CAS No. 1249952-04-2

3-Bromo-2-(pyrrolidin-3-yloxy)pyridine

Cat. No. B1445041
M. Wt: 243.1 g/mol
InChI Key: UOWDFHPJLSADJC-UHFFFAOYSA-N
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Description

“3-Bromo-2-(pyrrolidin-3-yloxy)pyridine” is a chemical compound . It is an aminopyridine derivative that possesses unique physicochemical properties.


Synthesis Analysis

The synthesis of pyridine derivatives often involves the application of palladium-catalyzed Suzuki cross-coupling reactions . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(pyrrolidin-3-yloxy)pyridine” can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Novel Compounds

3-Bromo-2-(pyrrolidin-3-yloxy)pyridine and related derivatives are used in the synthesis of new compounds with potential applications. For instance, derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013). Similarly, pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, synthesized from brominated pyrrolo[2,3-b]pyridine, have been used in total synthesis of natural alkaloids like variolin B (Baeza et al., 2010).

Development of Heteroaryl Ethers

The compound has been instrumental in the development of heteroaryl ethers, such as in the oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy groups with arylboronic acids for the preparation of these ethers (Bardhan et al., 2009).

Synthesis of Dithiolium Derivatives

Bromo-substituted pyrrolidin-1-yl derivatives have been synthesized and used to create novel 1,3-dithiolium derivatives, which have potential applications in various fields, including pharmaceuticals (Sarbu et al., 2019).

Antibacterial Activity

Some derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been tested for their bacteriostatic and antituberculosis activity, showing significant potential as antibacterial agents (Miszke et al., 2008).

Synthesis of Acyclic Pyridine C-Nucleosides

Derivatives of 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine have been used in the synthesis of acyclic pyridine C-nucleosides, although they did not show marked biological activity (Hemel et al., 1994).

Photoreactive Properties

Compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine exhibit interesting photoreactive properties, such as excited-state intramolecular proton transfer, which could have applications in photochemistry and material sciences (Vetokhina et al., 2012).

Safety And Hazards

“3-Bromo-2-(pyrrolidin-3-yloxy)pyridine” may pose certain hazards. It is advised to avoid inhalation, skin contact, and ingestion . It is also classified as a flammable liquid and vapor .

properties

IUPAC Name

3-bromo-2-pyrrolidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWDFHPJLSADJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(pyrrolidin-3-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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